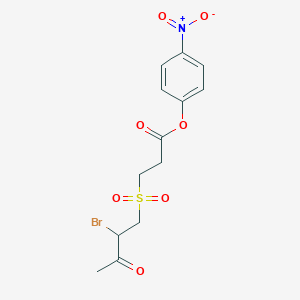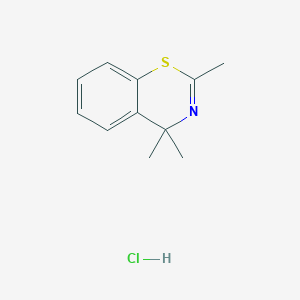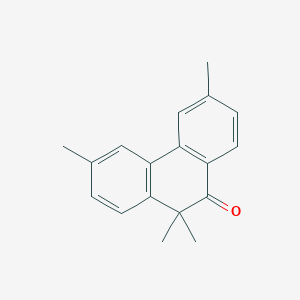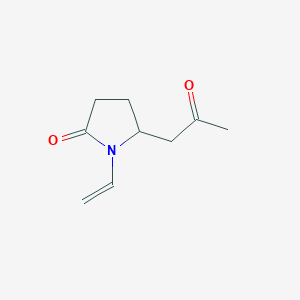
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate is an organic compound that features a nitrophenyl group, a brominated oxobutane moiety, and a sulfonyl propanoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate typically involves multiple steps:
Formation of the 4-nitrophenyl ester: This can be achieved by reacting 4-nitrophenol with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine.
Bromination of the oxobutane moiety: The oxobutane moiety can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate can undergo various types of chemical reactions:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-Aminophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate.
Hydrolysis: 4-Nitrophenol and 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoic acid.
科学研究应用
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and reduction reactions.
Biology: Potential use in the study of enzyme mechanisms, particularly those involving esterases and sulfatases.
Medicine: Investigated for its potential as a prodrug, where the active drug is released upon enzymatic cleavage.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate involves its interaction with nucleophiles and enzymes:
Nucleophilic substitution: The bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion.
Enzymatic cleavage: Esterases and sulfatases can hydrolyze the ester and sulfonyl bonds, respectively, releasing the active components.
相似化合物的比较
Similar Compounds
4-Nitrophenyl acetate: A simpler ester used in similar enzymatic studies.
2-Bromo-3-oxobutanoic acid: Shares the brominated oxobutane moiety but lacks the nitrophenyl and sulfonyl groups.
4-Nitrophenyl sulfonate: Contains the nitrophenyl and sulfonyl groups but lacks the brominated oxobutane moiety.
Uniqueness
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry and research applications.
属性
CAS 编号 |
58936-00-8 |
|---|---|
分子式 |
C13H14BrNO7S |
分子量 |
408.22 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 3-(2-bromo-3-oxobutyl)sulfonylpropanoate |
InChI |
InChI=1S/C13H14BrNO7S/c1-9(16)12(14)8-23(20,21)7-6-13(17)22-11-4-2-10(3-5-11)15(18)19/h2-5,12H,6-8H2,1H3 |
InChI 键 |
AAQAEDDNSQTMCK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CS(=O)(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)

![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)


![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)



![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
